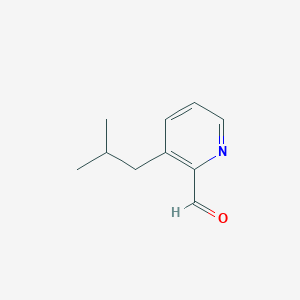

3-Isobutyl-pyridine-2-carbaldehyde

Description

3-Isobutyl-pyridine-2-carbaldehyde is a pyridine derivative featuring a formyl group at the 2-position and an isobutyl substituent at the 3-position. This compound’s aldehyde functionality renders it reactive, making it a candidate for further derivatization in medicinal chemistry or materials science.

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

3-(2-methylpropyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C10H13NO/c1-8(2)6-9-4-3-5-11-10(9)7-12/h3-5,7-8H,6H2,1-2H3 |

InChI Key |

SFXYTNWRCNFSLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(N=CC=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives

- Structure : Substitution at the pyridine 3-position with thiosemicarbazone instead of isobutyl.

- Properties : High solubility in polar organic solvents (e.g., DMSO, DMF) due to the thiosemicarbazone group, which also enables metal coordination (e.g., Fe, Cu) .

- Reactivity : Forms stable iron(II/III) and copper complexes in biological systems, influencing antitumor activity by interacting with enzymes like ribonucleoside diphosphate reductase .

- Key Difference: The isobutyl group in 3-Isobutyl-pyridine-2-carbaldehyde likely reduces metal-binding capacity compared to thiosemicarbazone derivatives, shifting its applications toward organic synthesis rather than bioinorganic chemistry.

2-Formylpyridine Thiosemicarbazone

- Structure : Aldehyde at the pyridine 2-position with a thiosemicarbazone substituent.

- Properties : Demonstrated strong thermodynamic stability in forming iron and copper complexes in plasma, with redox behavior relevant to antitumor mechanisms .

- Reactivity: The thiosemicarbazone moiety facilitates interactions with biological macromolecules, whereas this compound’s isobutyl group may prioritize hydrophobic interactions or steric effects in non-biological contexts.

3-Iodo-2-pyridinecarbaldehyde

- Structure : Iodo substituent at the pyridine 3-position and aldehyde at the 2-position.

- Applications : Iodo derivatives are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), while the isobutyl group in this compound may favor alkylation or condensation pathways.

3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde (Pyridoxal)

- Structure : Multiple polar substituents (hydroxy, hydroxymethyl) and aldehyde at the 4-position.

- Biological Role: Acts as a precursor to pyridoxal phosphate, a coenzyme in amino acid metabolism .

- Key Difference: The 4-carbaldehyde in pyridoxal is essential for enzymatic activity, whereas this compound’s 2-carbaldehyde and non-polar substituent limit its role in cofactor chemistry but enhance utility in synthetic intermediates.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.